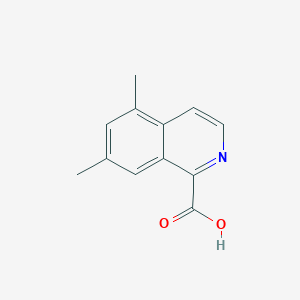

5,7-Dimethylisoquinoline-1-carboxylic acid

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5,7-dimethylisoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C12H11NO2/c1-7-5-8(2)9-3-4-13-11(12(14)15)10(9)6-7/h3-6H,1-2H3,(H,14,15) |

InChI Key |

FQAGRKWMUMYKNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CN=C(C2=C1)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of α-imino-oxalic acid as an internal oxidant, which facilitates the formation of the isoquinoline ring .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to yield isoquinolines . The Skraup synthesis is another industrial method that involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts acylation and alkylation reactions are often employed, using reagents like aluminum chloride and acyl chlorides.

Major Products

Oxidation: N-oxides of isoquinoline.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinolines depending on the reagents used.

Scientific Research Applications

5,7-Dimethylisoquinoline-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethylisoquinoline-1-carboxylic acid involves its interaction with various molecular targets. Isoquinoline derivatives are known to intercalate with DNA, inhibiting topoisomerase II and affecting DNA replication and transcription . Additionally, they may interact with specific enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,7-Dimethylisoquinoline-1-carboxylic acid with structurally related isoquinoline derivatives, focusing on substituent effects, spectroscopic data, and synthesis challenges.

Structural and Functional Group Variations

Biological Activity

5,7-Dimethylisoquinoline-1-carboxylic acid (DMICA) is a compound of interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of DMICA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMICA belongs to the isoquinoline class of compounds, characterized by its aromatic heterocyclic structure. Its molecular formula is with a molecular weight of approximately 173.21 g/mol. The presence of a carboxylic acid functional group enhances its reactivity and biological potential.

Biological Activities

Research has identified several biological activities associated with DMICA:

- Antimicrobial Activity : DMICA exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it demonstrated an IC50 value of 12.5 μM against Staphylococcus aureus and 15 μM against Escherichia coli .

- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro assays indicated that DMICA can scavenge free radicals effectively, contributing to its potential in preventing oxidative damage .

- Cytotoxic Effects : DMICA has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited an IC50 value of 8.0 μM against human lung cancer cells (A549) and 10.5 μM against breast cancer cells (MCF-7), indicating its potential as an anticancer agent .

The mechanisms through which DMICA exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : DMICA may inhibit certain enzymes involved in cellular processes, such as protein kinases or phosphatases, which could contribute to its anticancer effects .

- Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways associated with cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways .

Case Studies

- Cancer Research : A study conducted on the effects of DMICA on A549 lung cancer cells revealed that treatment with the compound led to significant apoptosis as evidenced by increased caspase-3 activity and altered expression levels of Bcl-2 family proteins .

- Antimicrobial Efficacy : In a comparative study of various isoquinoline derivatives, DMICA was found to be one of the most potent compounds against E. coli, highlighting its potential as a lead compound for developing new antibacterial agents .

Data Summary

| Biological Activity | IC50 Value (μM) | Target Organism/Cell Type |

|---|---|---|

| Antimicrobial | 12.5 (S. aureus) | Bacterial Inhibition |

| Antioxidant | N/A | Free Radical Scavenging |

| Cytotoxic (A549 cells) | 8.0 | Lung Cancer |

| Cytotoxic (MCF-7 cells) | 10.5 | Breast Cancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.